A Technical Guide to 4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone: Structure, Synthesis, and Therapeutic Potential
A Technical Guide to 4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone: Structure, Synthesis, and Therapeutic Potential
Executive Summary: This document provides a comprehensive technical overview of 4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone, a member of the propiophenone class of chemical compounds. Propiophenone derivatives have garnered significant interest in medicinal chemistry, demonstrating potential as a new class of antidiabetic and lipid-lowering agents.[1] This guide, intended for researchers and drug development professionals, elucidates the molecule's chemical structure, proposes a detailed and rationalized synthetic pathway, and explores its potential mechanism of action within the context of metabolic disease therapeutics. By grounding the discussion in established chemical principles and relevant biological targets, this paper serves as a foundational resource for further investigation and development of this promising chemical scaffold.
Molecular Profile and Physicochemical Properties
The foundational step in evaluating any compound for therapeutic development is a thorough characterization of its chemical and physical identity. These properties govern its behavior in both chemical reactions and biological systems.
Chemical Structure and Identifiers
4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone, also known by its IUPAC name ethyl 4-[3-(2,3-dimethylphenyl)propanoyl]benzoate, is a diaryl propanone derivative.[2] The core structure consists of a central three-carbon propanone chain linking two distinct phenyl rings. One ring is a 2,3-dimethylphenyl group, and the other is a benzoate group, esterified with an ethyl moiety at the 4-position. This substitution pattern is critical to its chemical identity and potential biological activity.
Caption: Chemical structure of 4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone.
Tabulated Chemical Identifiers
For unambiguous identification and data retrieval, a standardized set of chemical identifiers is essential.
| Identifier | Value | Source(s) |
| CAS Number | 898769-26-1 | [2][3][4] |
| IUPAC Name | ethyl 4-[3-(2,3-dimethylphenyl)propanoyl]benzoate | [2] |
| Molecular Formula | C20H22O3 | [2][3][4] |
| Molecular Weight | 310.39 g/mol | [4] |
| Canonical SMILES | CCOC(=O)C1=CC=C(C(=O)CCC2=CC=CC(C)=C2C)C=C1 | [2] |
| InChI | InChI=1S/C20H22O3/c1-4-23-20(22)18-10-8-17(9-11-18)19(21)13-12-16-7-5-6-14(2)15(16)3/h5-11H,4,12-13H2,1-3H3 | [2] |
| InChI Key | MRYZPFFXUNAEQN-UHFFFAOYSA-N | [2] |
Physicochemical Data
Physicochemical properties are critical for predicting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While specific experimental data for this exact isomer is not widely published, data from closely related isomers can provide valuable estimates.
| Property | Value (for 3'-carboethoxy-3-(2,6-dimethylphenyl)propiophenone) | Significance for Drug Development |
| Density | ~1.088 g/cm³ | Influences formulation and manufacturing processes. |
| Boiling Point | ~462.5 °C at 760 mmHg | Indicates low volatility and thermal stability. |
| Flash Point | ~202.6 °C | Important for safety assessment during handling and scale-up. |
| Refractive Index | ~1.554 | Used as a quality control parameter for purity. |
| Note: The data presented is for a structural isomer and should be used as an approximation.[5] Experimental determination for the title compound is required for definitive characterization. |
Synthesis and Mechanistic Rationale
A robust and scalable synthetic route is paramount for the production of any compound destined for extensive research or clinical evaluation. The structure of 4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone lends itself to a classic electrophilic aromatic substitution strategy.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most logical and field-proven approach for constructing the ketone bridge between the two aromatic rings is the Friedel-Crafts acylation . This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.
Causality behind this choice:
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Expertise: This method is highly reliable for acylating electron-rich aromatic systems. The target substrate, ethyl benzoate, is activated towards electrophilic attack at the position meta to the deactivating carboethoxy group, but the reaction conditions can be tuned. However, a more direct and regioselective approach involves reacting 3-(2,3-dimethylphenyl)propanoyl chloride with ethyl benzoate.
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Trustworthiness: The reaction mechanism is well-understood, allowing for predictable outcomes and troubleshooting. The formation of a stable acylium ion intermediate drives the reaction forward.
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Efficiency: Friedel-Crafts reactions can often be performed in high yield with readily available and cost-effective reagents, such as aluminum chloride (AlCl₃) as the Lewis acid catalyst.
The proposed synthesis involves two key stages: the preparation of the acyl chloride and the subsequent Friedel-Crafts acylation.
Caption: Proposed two-stage synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating purification and confirmation steps to ensure the identity and purity of the final product.
Stage 1: Synthesis of 3-(2,3-dimethylphenyl)propanoyl chloride
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Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(2,3-dimethylphenyl)propanoic acid (1.0 eq).
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Reagent Addition: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature. Rationale: The excess thionyl chloride drives the reaction to completion and can be easily removed by evaporation.
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Reaction: Heat the mixture to reflux (approx. 80°C) for 2 hours. Monitor the reaction by observing the cessation of HCl gas evolution.
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Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 3-(2,3-dimethylphenyl)propanoyl chloride is a light-yellow oil and is used directly in the next step without further purification. Rationale: The acyl chloride is moisture-sensitive; immediate use prevents hydrolysis back to the carboxylic acid.
Stage 2: Friedel-Crafts Acylation
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Catalyst Suspension: In a separate flame-dried 500 mL three-neck flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath. Rationale: DCM is an inert solvent for this reaction. Pre-cooling controls the initial exothermic reaction.
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Acyl Chloride Addition: Dissolve the crude 3-(2,3-dimethylphenyl)propanoyl chloride (1.0 eq) from Stage 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C. Stir for 15 minutes to allow for the formation of the acylium ion-AlCl₄⁻ complex.
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Substrate Addition: Add ethyl benzoate (1.1 eq) dropwise to the reaction mixture at 0°C. Rationale: The slight excess of ethyl benzoate ensures the complete consumption of the valuable acyl chloride intermediate.
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Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor progress using Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and concentrated HCl. Rationale: This step hydrolyzes the aluminum complexes, protonates the product, and separates the organic and aqueous layers. The process is highly exothermic and must be done cautiously.
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Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Final Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone as a pure solid.
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Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Relevance in Drug Discovery and Development
The propiophenone scaffold is not merely an academic curiosity; it has been identified as a "privileged structure" in medicinal chemistry, particularly in the context of metabolic disorders.
Potential Therapeutic Target: Protein Tyrosine Phosphatase 1B (PTP-1B)
Research into a series of propiophenone derivatives has identified them as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B) .[1]
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Expertise & Authoritative Grounding: PTP-1B is a well-validated negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the activated insulin receptor and insulin receptor substrate (IRS) proteins, it effectively dampens the insulin signal. Consequently, inhibitors of PTP-1B are highly sought after as potential therapeutics for type 2 diabetes and obesity, as they are expected to enhance insulin sensitivity.
Postulated Mechanism of Action
The therapeutic effects observed with related propiophenone derivatives—such as reduced blood glucose and lower body weight in diabetic mouse models—can be logically attributed to the inhibition of PTP-1B.[1]
Caption: Postulated mechanism of action via inhibition of PTP-1B.
By inhibiting PTP-1B, 4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone or its analogs would prevent the dephosphorylation of the insulin receptor, leading to a sustained and enhanced insulin signal. This results in increased GLUT4 transporter translocation to the cell membrane and, consequently, greater glucose uptake from the bloodstream, thereby exerting an antihyperglycemic effect.
Conclusion and Future Directions
4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is a structurally defined molecule with a clear and viable synthetic pathway. Its membership in the propiophenone class, which has demonstrated potential as PTP-1B inhibitors, positions it as a compound of significant interest for drug discovery programs targeting type 2 diabetes and related metabolic syndromes.
Future research should focus on:
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In-vitro Validation: Expressing and purifying human PTP-1B to experimentally determine the inhibitory constant (IC₅₀) of the title compound.
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In-vivo Efficacy: Evaluating the compound in established animal models of diabetes (e.g., db/db mice or STZ-induced diabetic rats) to measure its effects on blood glucose, insulin levels, and body weight.[1]
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Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the substitution patterns on both phenyl rings to optimize potency, selectivity, and pharmacokinetic properties.
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ADME/Tox Profiling: Conducting early-stage absorption, distribution, metabolism, excretion, and toxicity studies to assess the compound's drug-like properties.
This technical guide provides the essential chemical and biological rationale to justify and initiate such a research program.
References
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NextSDS. (n.d.). 4'-CARBOETHOXY-3-(2,3-DIMETHYLPHENYL)PROPIOPHENONE — Chemical Substance Information. Retrieved March 21, 2026, from [Link][3]
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Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters, 22(9), 3241-3246. [Link][1]
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